molecular formula C14H20N3O13P3 B15251607 [[(2R,3S,5R)-5-(4-amino-6-methyl-2-oxo-1H-quinazolin-8-yl)-3-hydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate

[[(2R,3S,5R)-5-(4-amino-6-methyl-2-oxo-1H-quinazolin-8-yl)-3-hydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate

Cat. No.: B15251607
M. Wt: 531.24 g/mol
InChI Key: ZVFRQZZJMKSHES-HBNTYKKESA-N
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Description

The compound “[[(2R,3S,5R)-5-(4-amino-6-methyl-2-oxo-1H-quinazolin-8-yl)-3-hydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate” is a complex organic molecule with potential applications in various scientific fields. Its structure includes a quinazoline moiety, which is known for its biological activity, and a phosphorylated sugar, which is often involved in biochemical processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multiple steps, starting with the preparation of the quinazoline core. This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions. The hydroxyl groups on the sugar moiety are then protected, and the phosphoryl groups are introduced using phosphorylating agents such as phosphorus oxychloride or phosphoric acid derivatives. The final deprotection step yields the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of more efficient catalysts and reagents.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various types of chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.

    Reduction: The quinazoline moiety can be reduced to form dihydroquinazoline derivatives.

    Substitution: The amino group on the quinazoline can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

The major products of these reactions depend on the specific conditions used. For example, oxidation of the hydroxyl groups would yield ketones or aldehydes, while reduction of the quinazoline moiety would yield dihydroquinazoline derivatives.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: Its phosphorylated sugar moiety makes it a potential candidate for studying biochemical pathways involving phosphorylation.

    Medicine: The quinazoline moiety is known for its biological activity, making this compound a potential lead for drug development.

    Industry: It can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of this compound likely involves interactions with specific molecular targets, such as enzymes or receptors. The quinazoline moiety can interact with various biological targets, while the phosphorylated sugar can participate in biochemical pathways involving phosphorylation. These interactions can lead to changes in cellular processes, ultimately resulting in the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of “[[(2R,3S,5R)-5-(4-amino-6-methyl-2-oxo-1H-quinazolin-8-yl)-3-hydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate” lies in its combination of a biologically active quinazoline moiety with a phosphorylated sugar

Properties

Molecular Formula

C14H20N3O13P3

Molecular Weight

531.24 g/mol

IUPAC Name

[[(2R,3S,5R)-5-(4-amino-6-methyl-2-oxo-1H-quinazolin-8-yl)-3-hydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate

InChI

InChI=1S/C14H20N3O13P3/c1-6-2-7(12-8(3-6)13(15)17-14(19)16-12)10-4-9(18)11(28-10)5-27-32(23,24)30-33(25,26)29-31(20,21)22/h2-3,9-11,18H,4-5H2,1H3,(H,23,24)(H,25,26)(H2,20,21,22)(H3,15,16,17,19)/t9-,10+,11+/m0/s1

InChI Key

ZVFRQZZJMKSHES-HBNTYKKESA-N

Isomeric SMILES

CC1=CC2=C(C(=C1)[C@H]3C[C@@H]([C@H](O3)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O)NC(=O)N=C2N

Canonical SMILES

CC1=CC2=C(C(=C1)C3CC(C(O3)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O)NC(=O)N=C2N

Origin of Product

United States

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